Introduction: A Versatile Halogenated Intermediate
Introduction: A Versatile Halogenated Intermediate
An In-depth Technical Guide to 4-Amino-2-chloro-3-fluorobenzonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core characteristics, synthesis, applications, and safety protocols for 4-Amino-2-chloro-3-fluorobenzonitrile, a pivotal building block in modern organic synthesis.
4-Amino-2-chloro-3-fluorobenzonitrile, identified by CAS Number 757247-99-7 , is a highly functionalized aromatic compound.[1][2] Its strategic placement of an amino group, a nitrile group, and two different halogen atoms (chlorine and fluorine) on a benzene ring makes it an exceptionally versatile intermediate.[1] This unique substitution pattern offers multiple reactive sites, enabling chemists to employ it in the synthesis of complex molecular architectures. Consequently, it is a valuable component in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials.[1]
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are fundamental to its application in synthesis, dictating reaction conditions and purification strategies. It typically presents as a gray to light gray solid with a high boiling point, indicative of a stable crystalline structure.[1]
| Property | Value | Source |
| CAS Number | 757247-99-7 | [1][2] |
| Molecular Formula | C₇H₄ClFN₂ | [1][3] |
| Molecular Weight | 170.57 g/mol | [1][3] |
| Appearance | Gray to light gray solid | [1] |
| Boiling Point | 320°C | [1][3] |
| Density | 1.42 g/cm³ | [1][3] |
| Purity | Typically ≥97-98% | [1][2] |
| Storage | Room temperature, inert atmosphere, protected from light | [3] |
Synthesis and Reaction Pathways
The synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile is achieved through established chemical methodologies, ensuring high purity and yield. Common industrial routes involve multi-step transformations starting from readily available precursors.
Common Synthesis Precursors
The primary starting materials for its synthesis typically include:
The selection of the precursor is often a strategic decision based on cost, availability, and the desired efficiency of the subsequent reaction steps. The transformation from these precursors into the final benzonitrile product involves a sequence of reactions that introduce and modify the key functional groups.
Caption: Generalized Synthesis Workflow.
Versatility in Chemical Reactions
The true value of this compound lies in its ability to participate in a wide array of chemical reactions. The distinct reactivity of its functional groups allows for selective transformations, making it a cornerstone for building molecular complexity.
Caption: Reaction Versatility and Applications.
Applications in Drug Discovery and Medicinal Chemistry
The presence of chlorine and fluorine atoms significantly influences the pharmacokinetic and pharmacodynamic properties of derivative molecules. The chloro group, in particular, has profound effects in drug design, acting as a versatile substituent that can modulate electronic properties and participate in beneficial halogen bonding with protein targets.[4]
This intermediate is particularly crucial in the synthesis of heterocyclic compounds, which form the scaffold of many therapeutic agents.[1] Its derivatives have been explored in various drug discovery programs, including the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapy.[5] The ability to fine-tune the structure using this building block allows medicinal chemists to optimize for potency, selectivity, and resistance profiles.
Safety, Handling, and Hazard Profile
As with any laboratory chemical, proper handling and safety precautions are paramount. Researchers must consult the latest Safety Data Sheet (SDS) before use. The compound is classified with specific hazards that require careful management in a laboratory setting.
| Hazard Type | GHS Classification & Precautionary Statements |
| Hazard Statements | H302: Harmful if swallowed.[3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |
| General Handling | Use in a well-ventilated area or under a fume hood. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][9] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. For operations that may generate dust, respiratory protection should be used.[6] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.[3] |
Conclusion
4-Amino-2-chloro-3-fluorobenzonitrile is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, established synthesis routes, and exceptional reactive versatility provide a reliable foundation for the construction of novel, high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of this building block's potential and its safe handling are essential for advancing their projects and achieving new scientific breakthroughs.
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